N-butyl-4-methoxy-3-(propylsulfamoyl)benzamide
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Overview
Description
N-butyl-4-methoxy-3-(propylsulfamoyl)benzamide is a synthetic organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This particular compound is characterized by its unique structural features, including a butyl group, a methoxy group, and a propylsulfamoyl group attached to the benzamide core.
Mechanism of Action
Mode of Action
It’s known that the compound can undergo direct alkylation with methyl sulfides under transition metal-free conditions .
Biochemical Pathways
The compound’s ability to undergo direct alkylation suggests it may influence pathways involving α-sulfenylated ketones .
Result of Action
Its ability to undergo direct alkylation suggests it may have a role in the synthesis of α-sulfenylated ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-methoxy-3-(propylsulfamoyl)benzamide typically involves the condensation of 4-methoxybenzoic acid with N-butylamine and propylsulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is efficient and eco-friendly, providing high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. The reaction conditions are optimized to ensure high purity and yield, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-methoxy-3-(propylsulfamoyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted benzamides, amines, and sulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-butyl-4-methoxy-3-(propylsulfamoyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives such as N-butylbenzamide, N,N-dibutylbenzamide, and N,N-diethylbenzenesulfonamide .
Uniqueness
N-butyl-4-methoxy-3-(propylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-butyl-4-methoxy-3-(propylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-4-6-10-16-15(18)12-7-8-13(21-3)14(11-12)22(19,20)17-9-5-2/h7-8,11,17H,4-6,9-10H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQJAMDPVGVACH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)NCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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